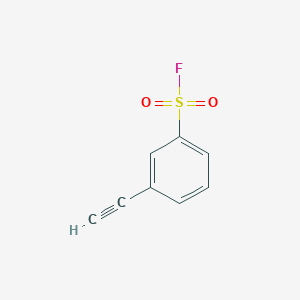

3-Ethynylbenzene-1-sulfonyl fluoride

Description

Fundamental Chemical Significance of Sulfonyl Fluorides

Sulfonyl fluorides (R-SO₂F) are a class of organosulfur compounds characterized by a sulfur atom in its highest oxidation state (+6) bonded to two oxygen atoms, an organic residue (R), and a fluorine atom. The fundamental chemical significance of sulfonyl fluorides lies in the distinctive properties conferred by the sulfur-fluorine bond. This bond is remarkably strong, rendering the sulfonyl fluoride (B91410) group stable to hydrolysis, reduction, and thermolysis, in stark contrast to the more reactive sulfonyl chlorides (R-SO₂Cl). nih.govmdpi.com

Despite their inherent stability, the sulfur atom in sulfonyl fluorides remains sufficiently electrophilic to react with nucleophiles under specific activation conditions. sigmaaldrich.com This tunable reactivity allows sulfonyl fluorides to serve as robust and versatile electrophilic partners in a wide array of chemical transformations. mdpi.com They are increasingly utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.com Furthermore, their stability under physiological conditions has made them valuable as warheads in chemical biology for creating covalent inhibitors and probes to study protein function. enamine.net

Overview of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry as a Click Reaction Paradigm

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a set of criteria for ideal chemical reactions, emphasizing reliability, high yields, stereospecificity, and simple reaction conditions. In 2014, Sharpless identified Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of click reactions. sigmaaldrich.com SuFEx chemistry leverages the unique stability and latent reactivity of the S(VI)-F bond. nih.gov

The core of SuFEx is the exchange of the fluoride on a sulfonyl fluoride hub with a nucleophile, typically an alcohol (often as a silyl (B83357) ether) or an amine, to form highly stable sulfonate esters or sulfonamides, respectively. nih.gov These reactions are often catalyzed and proceed with high efficiency and selectivity, generating minimal byproducts. nih.gov The metal-free nature of most SuFEx reactions makes them particularly attractive for biological applications. researchgate.net This paradigm has provided a powerful tool for connecting molecular modules, with applications in polymer chemistry, materials science, and bioconjugation. mdpi.comsigmaaldrich.com

Unique Structural Features and Reactivity Profile of Aryl Ethynyl (B1212043) Sulfonyl Fluorides

Aryl ethynyl sulfonyl fluorides, with 3-Ethynylbenzene-1-sulfonyl fluoride as a prime example, are bifunctional molecules that possess both a SuFEx-active sulfonyl fluoride group and a versatile terminal alkyne (ethynyl group). This dual functionality is the source of their unique structural features and reactivity profile.

The sulfonyl fluoride moiety provides a stable, yet reactive handle for SuFEx click chemistry, allowing for covalent linkage to various substrates. sigmaaldrich.com The ethynyl group, on the other hand, is a widely used functional group in organic synthesis, capable of participating in a plethora of reactions. These include metal-catalyzed cross-coupling reactions (like Sonogashira coupling), cycloadditions (such as the copper-catalyzed azide-alkyne cycloaddition, another premier click reaction), and Michael additions. researchgate.netnih.gov

The presence of these two orthogonal reactive sites on the same aromatic scaffold allows for sequential or programmed chemical modifications. For instance, the sulfonyl fluoride can be used to anchor the molecule to a polymer or biomolecule via a SuFEx reaction, while the ethynyl group remains available for subsequent functionalization to introduce reporters, affinity tags, or other molecular fragments. This "connective" chemistry makes compounds like this compound highly valuable as building blocks for creating complex, multifunctional molecules. sigmaaldrich.com

Properties of this compound

The following table summarizes key properties of this compound, based on available data. uni.lu

| Property | Value |

| Molecular Formula | C₈H₅FO₂S |

| Monoisotopic Mass | 183.99944 Da |

| InChI Key | UZHIMCHDLONTFD-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=CC=C1)S(=O)(=O)F |

| Predicted XlogP | 1.9 |

Common Synthetic Routes to Aryl Sulfonyl Fluorides

While specific, detailed synthetic procedures for this compound are not widely published in mainstream literature, general methods for the synthesis of aryl sulfonyl fluorides are well-established. These routes often involve the conversion of other sulfur-containing functional groups. mdpi.com

| Starting Material | Key Reagents | Description |

| Arylsulfonyl Chlorides | KHF₂, KF | Halogen exchange is a common and direct method where the more reactive chloride is displaced by fluoride. mdpi.com |

| Arenes | SO₂ + NFSI | Palladium-catalyzed fluorosulfonylation of arenes or their derivatives like aryl thianthrenium salts. rsc.org |

| Anilines | Diazonium salts + DABSO + KHF₂ | A one-pot synthesis involving the formation of a diazonium salt followed by a Sandmeyer-type reaction. mdpi.com |

| Sulfonic Acids/Sulfonates | Cyanuric chloride + KHF₂ | A one-pot, two-step procedure involving conversion to the sulfonyl chloride followed by fluorination. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5FO2S |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3-ethynylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H5FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H |

InChI Key |

UZHIMCHDLONTFD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)S(=O)(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Ethynylbenzene 1 Sulfonyl Fluoride

Reactivity at the Sulfonyl Fluoride (B91410) Moiety

The reactivity of 3-ethynylbenzene-1-sulfonyl fluoride is dominated by the chemistry of the sulfonyl fluoride (-SO₂F) group. This functional group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction that leverages the unique stability and reactivity of the sulfur-fluorine bond. nih.gov While the S(VI)-F bond is exceptionally stable under many conditions, its latent reactivity can be selectively unleashed, allowing for efficient and specific transformations. nih.govnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry paradigm that involves the selective reaction of a sulfonyl fluoride with a nucleophile, resulting in the formation of a new bond to the sulfur atom and the displacement of a fluoride ion. nih.govresearchgate.net A defining characteristic of SuFEx is the remarkable balance between the stability and reactivity of the S(VI)-F bond. Aryl sulfonyl fluorides like this compound are generally resistant to oxidation, reduction, and thermolysis. nih.gov However, in the presence of suitable catalysts or activators, the electrophilicity of the sulfur center is enhanced, enabling rapid reaction with a variety of nucleophiles. nih.gov

The SuFEx reaction is prized for its efficiency, high yields, broad substrate scope, and compatibility with numerous functional groups. researchgate.netnih.gov These reactions typically proceed under metal-free conditions and can often be accelerated by Lewis bases, such as tertiary amines, amidines, and guanidines, or by the use of bifluoride salts. nih.gov The reliability and specificity of SuFEx have established it as a critical tool for connecting molecular building blocks in fields ranging from drug discovery to materials science. researchgate.net

The sulfonyl fluoride moiety of this compound readily undergoes SuFEx reactions with oxygen-centered nucleophiles to form sulfonate esters. Aryl silyl (B83357) ethers are particularly effective partners in these transformations. researchgate.net The reaction is often catalyzed by a base, and the strong affinity between silicon and the displaced fluoride ion to form a stable Si-F bond provides a thermodynamic driving force for the reaction. nih.govthieme-connect.com Hexamethyldisilazane (HMDS) can be employed as a reagent that both silylates phenols in situ and acts as a scavenger for the hydrogen fluoride byproduct. thieme-connect.comoup.com

Carboxylic acids can also be activated by SuFEx reagents. Under anhydrous conditions, they can react to form acyl fluoride intermediates, which are valuable for subsequent transformations like amide bond formation. rsc.org This highlights the ability of SuFEx chemistry to convert hydroxyl-containing compounds into useful electrophiles for further derivatization. rsc.org

| Nucleophile | Typical Catalyst/Activator | Product Type | Key Features |

|---|---|---|---|

| Aryl Silyl Ethers | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Et₃N (Triethylamine) | Aryl Sulfonate Ester | Reaction driven by stable Si-F bond formation. nih.govthieme-connect.com |

| Phenols | Et₃N, DMAP (4-Dimethylaminopyridine), HMDS + DBU | Aryl Sulfonate Ester | Can proceed via in situ silylation. thieme-connect.comoup.com |

| Carboxylic Acids | Base (under anhydrous conditions) | Acyl Fluoride (intermediate), leading to Amides/Esters | Activates carboxylic acid for further reactions. rsc.org |

| Alcohols | Base Catalyst | Alkyl Sulfonate Ester | Transforms alcohols into useful electrophiles. rsc.org |

Nitrogen nucleophiles, particularly primary and secondary amines, are excellent substrates for SuFEx reactions with this compound, yielding stable sulfonamides. nih.gov While highly nucleophilic amines may react directly, the process is often facilitated by a base or a Lewis acid catalyst. nih.govacs.org Computational studies have shown that a complementary base can significantly lower the reaction barrier by deprotonating the amine, thereby increasing its nucleophilicity. nih.gov

A unified strategy employing calcium triflimide [Ca(NTf₂)₂] as a Lewis acid in combination with a base like DABCO (1,4-diazabicyclo[2.2.2]octane) has been developed to activate sulfonyl fluorides for reaction with a diverse range of amines, including weaker nucleophiles like anilines. acs.orgacs.org This method is tolerant of a wide array of functional groups and proceeds under mild, room-temperature conditions. acs.org

| Nucleophile | Typical Catalyst/Activator | Product Type | Key Features |

|---|---|---|---|

| Primary & Secondary Aliphatic Amines | Et₃N, DMAP, DBU | Sulfonamide | Generally high-yielding reactions. oup.comrsc.org |

| Anilines | Ca(NTf₂)₂ + DABCO | N-Aryl Sulfonamide | Effective for less nucleophilic amines. acs.org |

| Ammonia | Ca(NTf₂)₂ + DABCO | Primary Sulfonamide | Forms the unsubstituted -SO₂NH₂ group. acs.org |

| Azoles (e.g., Methylimidazole) | Ca(NTf₂)₂ + DABCO | N-Azolyl Sulfonamide | Compatible with heterocyclic amines. acs.org |

The S(VI)-F bond is characterized by high thermodynamic stability, which contributes to the inertness of sulfonyl fluorides under ambient conditions. However, the kinetic barrier to substitution can be overcome with appropriate activation. The mechanism of the SuFEx reaction with amines is understood to be an Sₙ2-type process at the sulfur center. nih.gov

Computational studies reveal that the reaction barrier is significantly influenced by the presence of a complementary base, which increases the nucleophilicity of the attacking amine through a hydrogen-bonding interaction that facilitates deprotonation in the transition state. nih.govacs.org In the context of biological macromolecules, SuFEx reactions exhibit a two-step mechanism involving noncovalent binding followed by the covalent bond-forming step, leading to a nonlinear dependence on concentration. rsc.orgnih.gov The reaction rate in such systems is influenced by both the binding affinity of the interacting partners and the chemical reactivity of the specific nucleophilic residue. rsc.orgnih.gov Thermodynamic studies show that while the activation enthalpies can be relatively small, the reaction is often dominated by a significant negative entropy of activation. bohrium.com

A hallmark of SuFEx chemistry is its exceptional chemoselectivity. nih.gov The sulfonyl fluoride group is remarkably stable and unreactive towards a vast array of reagents and conditions, allowing for complex chemical modifications to be performed on other parts of the molecule without affecting the -SO₂F moiety. nih.govnih.gov This orthogonality is a critical feature of click chemistry.

For a molecule like this compound, the ethynyl (B1212043) group can participate in various transformations, such as transition-metal-catalyzed cross-couplings or cycloaddition reactions, while leaving the sulfonyl fluoride intact for a subsequent SuFEx ligation. The SuFEx reaction itself is compatible with a wide range of functional groups, including amides, halides, alkynes, and acid-sensitive protecting groups like Boc and acetals. oup.comacs.org This high degree of functional group tolerance simplifies synthetic planning and expands the utility of SuFEx in multistep synthesis and the late-stage functionalization of complex molecules. researchgate.netacs.org

The reactivity of the sulfonyl fluoride group is fundamentally a nucleophilic substitution at a hexavalent sulfur center. The sulfur atom in the -SO₂F group is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one fluorine), rendering it highly electrophilic. This makes it susceptible to attack by nucleophiles. researchgate.net

The substitution reaction typically proceeds through a trigonal bipyramidal intermediate or transition state, consistent with an associative Sₙ2-like mechanism. nih.govresearchgate.net The role of a catalyst, whether a Lewis base or a Lewis acid, is to activate the S-F bond. acs.orgnih.gov Base catalysts can operate by direct nucleophilic attack on the sulfur atom to form a more reactive intermediate, or by deprotonating the incoming nucleophile to increase its reactivity. nih.govacs.org Lewis acids can coordinate to the fluorine or oxygen atoms, withdrawing electron density and further increasing the electrophilicity of the sulfur center. acs.org

Compared to other sulfonyl halides like sulfonyl chlorides, sulfonyl fluorides offer superior chemoselectivity. The S(VI)-Cl bond is susceptible to reductive collapse, a side reaction that is not observed with the more robust S(VI)-F bond, which undergoes clean substitution. nih.govsigmaaldrich.com This reliability ensures that sulfonyl fluorides exclusively yield sulfonylation products, making them preferred electrophiles for robust and predictable bond construction. sigmaaldrich.com

Radical Reactions of Sulfonyl Fluorides

While traditionally viewed as electrophiles, recent advancements have unlocked the potential of sulfonyl fluorides to participate in radical reactions. nih.govnih.gov This transformation dramatically expands their synthetic utility beyond conventional nucleophilic substitution pathways. nih.govacs.org

Converting the highly stable sulfonyl fluoride group into a sulfur(VI) radical is a challenging endeavor due to the strong sulfur-fluorine bond and high reduction potentials. nih.govnih.gov A contemporary approach to overcome this challenge involves a cooperative strategy combining an organosuperbase and photoredox catalysis. nih.govnih.gov In this process, the photocatalyst, upon excitation by visible light, can reduce the sulfonyl fluoride to generate the desired sulfur(VI) radical. nih.gov This radical generation opens new avenues for C-S bond formation. nih.gov Alternative strategies for generating sulfonyl radicals include the photoredox activation of sulfonyl chlorides and derivatives, as well as aryl sulfinates. mdpi.com

Once generated, sulfur(VI) radicals readily engage in coupling reactions with various olefins (alkenes). nih.govnih.gov This radical addition process allows for the formation of new carbon-sulfur bonds, leading to the synthesis of valuable vinyl sulfones with excellent E selectivity under mild conditions. nih.govnih.govacs.org The reaction proceeds via the addition of the sulfonyl radical to the C-C double bond of the olefin, forming a key radical intermediate. researchgate.net This methodology has proven effective for a wide spectrum of both aryl and alkyl olefins, including terminal and internal alkenes. researchgate.net The synthetic utility of this ligation extends to the preparation of functional polymers and dyes. nih.govnih.govacs.org

The table below summarizes representative examples of radical coupling reactions between sulfonyl derivatives and olefins, illustrating the scope of this transformation.

| Sulfonyl Precursor Type | Olefin Partner | Catalyst System | Product Type | Yield |

| Aryl Sulfonyl Fluoride | Styrene | Photoredox Catalyst + Base | Vinyl Sulfone | Good |

| Aryl Sulfonyl Fluoride | 1-Octene | Photoredox Catalyst + Base | Vinyl Sulfone | Good |

| Sulfone Tetrazole | Ethyl Acrylate | Iridium Photoredox Catalyst | Dialkyl Sulfone | Excellent |

| Sulfone Tetrazole | Benzyl Acrylate | Iridium Photoredox Catalyst | Dialkyl Sulfone | 88% |

| Sulfone Tetrazole | Acrylonitrile | Iridium Photoredox Catalyst | Substituted Nitrile | 87% |

Reactivity at the Ethynyl Moiety

The terminal alkyne group of this compound is a hub for a variety of chemical transformations, including cycloadditions, conjugate additions, and cross-coupling reactions.

The ethynyl group serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form stable 1,2,3-triazole rings. frontiersin.orgorganic-chemistry.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orginterchim.fr The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) variant is particularly efficient, proceeding under mild, often aqueous conditions, to exclusively yield the 1,4-disubstituted triazole regioisomer. organic-chemistry.orginterchim.fr Ruthenium catalysts, in contrast, can be used to selectively produce 1,5-disubstituted triazoles. organic-chemistry.orgresearchgate.net

This reaction is highly modular, allowing for the covalent linking of the this compound core to a vast array of molecules appended with an azide (B81097) group. nih.gov The resulting triazole ring is more than just a linker; it is a stable, aromatic heterocycle that can act as a suitable bioisosteric replacement for amide bonds in medicinal chemistry applications. nih.gov The synthesis of 1-sulfonyl-1,2,3-triazoles via CuAAC has been shown to be an efficient process. nih.gov

The following table presents examples of azide-alkyne cycloaddition reactions.

| Alkyne | Azide | Catalyst | Product |

| Terminal Alkyne | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

| Terminal Alkyne | Organic Azide | Ruthenium Complex | 1,5-disubstituted 1,2,3-triazole |

| Internal Alkyne | Organic Azide | Ruthenium Complex | 1,4,5-trisubstituted 1,2,3-triazole |

| 1-Bromoethenesulfonyl fluoride | Aryl/Alkyl Azide | None (in situ alkyne equivalent) | 4-sulfonyl fluoride-1,2,3-triazole |

The electron-withdrawing nature of the aromatic sulfonyl fluoride group activates the terminal alkyne for nucleophilic conjugate addition, also known as the Michael addition. nih.govacs.org In this reaction, a nucleophile adds to the β-carbon of the alkyne, leading to the formation of a vinyl derivative. acs.orgmsu.edu This process is a powerful method for forming carbon-heteroatom bonds. researchgate.net

A variety of nucleophiles can participate in this reaction, including thiols (thia-Michael addition), amines, and alcohols. nih.govsrce.hr Base-catalyzed conjugate additions of thiols to activated alkynes, such as those bearing sulfone groups, are well-established. nih.govacs.org The reactivity of the alkyne as a Michael acceptor is directly related to the electron-withdrawing ability of the conjugated group. nih.govacs.org These reactions are often highly efficient and can be performed under catalyst-free or base-catalyzed conditions. researchgate.netrsc.org

The terminal C-H bond of the ethynyl group is amenable to a wide range of functionalization reactions, significantly broadening the synthetic utility of this compound. A primary example of such derivatization is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This reaction is typically carried out under mild conditions with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This powerful tool allows for the direct attachment of various aryl or vinyl substituents to the alkyne, creating more complex molecular architectures. acs.orgwikipedia.org Copper-free Sonogashira variants have also been developed, which are particularly useful in biological applications to avoid copper toxicity. nih.govnih.gov The versatility of this reaction has led to its use in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org This methodology allows for the modular synthesis of a diverse library of compounds based on the this compound scaffold. researchgate.net

Interplay and Orthogonality of Ethynyl and Sulfonyl Fluoride Reactivities

The bifunctional nature of this compound, possessing both a reactive ethynyl (alkyne) group and a sulfonyl fluoride moiety, allows for a diverse and controllable range of chemical transformations. The reactivity of these two groups can be manipulated to be either independent (orthogonal) or concerted, depending on the reaction conditions and reagents employed. This dual functionality makes it a valuable hub for "Diversity Oriented Clicking," a strategy aimed at the rapid synthesis of complex molecules from a central core. nih.gov

The sulfonyl fluoride group is characterized by a unique balance of stability and latent reactivity. nih.govnih.gov The sulfur(VI)-fluoride (S-F) bond is exceptionally stable under many conditions, including resistance to hydrolysis, oxidation, and reduction. nih.govnih.gov However, its electrophilicity can be "unleashed" under specific catalytic conditions, making it a prime candidate for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.gov This stability allows the ethynyl group to undergo various transformations while the sulfonyl fluoride remains intact.

Conversely, the ethynyl group is susceptible to a variety of reactions, most notably Michael-type additions and cycloadditions. Studies on similar 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) have shown that the alkyne can readily react with nucleophiles like secondary amines in high-yielding conjugate additions, while the sulfonyl fluoride group is preserved. nih.gov For instance, the addition of an amine to the alkyne terminus proceeds efficiently, creating a β-substituted alkenyl sulfonyl fluoride without engaging the S-F bond. nih.gov This demonstrates the orthogonal nature of the two functional groups, where one can be selectively modified without affecting the other. This selective reactivity is crucial for modular synthesis, allowing for the sequential installation of different molecular fragments.

The following table showcases the selective reactivity of the ethynyl group in an aryl-alkynyl sulfonyl fluoride hub with various amine nucleophiles, illustrating the preservation of the sulfonyl fluoride moiety.

| Entry | Amine Nucleophile | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | N,N-Dipropargylamine | 4-1 | 95 |

| 2 | Piperidine | 4-10 | 97 |

| 3 | Morpholine | 4-11 | 98 |

| 4 | Pyrrolidine | 4-12 | 95 |

| 5 | 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | 4-14 | 94 |

Table 1: Michael-type addition of various amines to an aryl-alkynyl sulfonyl fluoride, demonstrating the selective reactivity of the ethynyl group. Data sourced from studies on 2-substituted-alkynyl-1-sulfonyl fluorides. nih.gov

This orthogonality is a key principle of click chemistry, enabling the construction of complex molecules in a reliable and modular fashion. The ethynyl group can first be elaborated through various transformations, and the resulting molecule, now bearing the intact sulfonyl fluoride "handle," can then participate in a subsequent SuFEx ligation to connect to another molecular module. nih.gov

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly through quantum mechanical methods, provides indispensable insights into the detailed mechanisms of reactions involving molecules like this compound. escholarship.orgrsc.org These theoretical studies allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the rationalization of observed reactivity and selectivity. escholarship.orgwur.nl

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and energetics of molecules and reaction pathways. wur.nlscielo.br For reactions involving sulfonyl fluorides, DFT calculations are employed to map out the potential energy surface, which describes the energy of the system as the geometry of the molecules changes during a reaction. researchgate.net

By applying DFT, researchers can:

Optimize Geometries: Calculate the lowest-energy structures for reactants, intermediates, transition states, and products. wur.nl

Determine Reaction Energetics: Compute the relative energies of all species along a reaction pathway, including reaction enthalpies and activation energies. scielo.br

Analyze Electronic Properties: Investigate the distribution of electrons using methods like frontier molecular orbital (FMO) analysis to understand the interactions that drive the reaction. For example, FMO analysis can reveal the key interactions between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile. researchgate.net

Simulate Solvent Effects: Incorporate the influence of the solvent on the reaction mechanism, which is crucial for accurately modeling reactions in solution. scielo.br

In the context of SuFEx-type reactions, DFT has been used to understand the role of catalysts and co-reactants in lowering the reaction barrier. researchgate.net For cycloaddition reactions, such as those the ethynyl group might undergo, DFT helps to distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and to explain the observed regioselectivity. researchgate.net

A central goal of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants to products. The structure of the TS provides a snapshot of the bond-forming and bond-breaking processes. Computational methods like DFT are essential for locating and characterizing these fleeting structures. wur.nl

The activation energy (often denoted as ΔG‡ or ΔE‡) is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational analysis of transition states and activation energies allows chemists to:

Predict Reaction Feasibility: By comparing the calculated activation energies of competing pathways, researchers can predict which reaction is more likely to occur. scielo.br

Understand Catalysis: DFT calculations can reveal how a catalyst interacts with the reactants to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. researchgate.net

Rationalize Selectivity: In reactions where multiple products are possible (e.g., regioselectivity in a cycloaddition), comparing the activation energies for the transition states leading to each product can explain why one is formed preferentially. researchgate.net

The table below presents hypothetical calculated activation energies for competing reaction pathways, illustrating how computational data can be used to predict reaction outcomes.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | [3+2] Cycloaddition | 12.5 | Favored |

| Pathway B | [1+2] Cycloaddition | 21.0 | Disfavored |

| Pathway C | Michael Addition | 14.2 | Possible, but slower than Pathway A |

Table 2: Example of computationally derived activation energies for different potential reactions involving a bifunctional molecule. Lower activation energies indicate kinetically favored pathways. Data are representative examples based on principles discussed in the literature. researchgate.net

By quantifying the energy barriers and elucidating the geometry of transition states, computational studies provide a detailed, molecular-level understanding that complements experimental observations and guides the design of new reactions and catalysts. wur.nlresearchgate.net

Applications in Materials Science and Advanced Organic Synthesis

As Versatile Building Blocks for Molecular Construction

3-Ethynylbenzene-1-sulfonyl fluoride (B91410) serves as an exceptionally versatile building block due to its two distinct reactive sites. The sulfonyl fluoride (-SO2F) moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions for forming robust chemical linkages. nih.govresearchgate.netresearchgate.net Concurrently, the ethynyl (B1212043) (alkyne) group provides access to another powerful click reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), as well as a range of other alkyne-based transformations.

This dual functionality allows for the strategic and controlled synthesis of complex molecules. For instance, the sulfonyl fluoride can be selectively reacted with a phenol (B47542) or amine via SuFEx chemistry, leaving the alkyne group untouched for a subsequent CuAAC reaction with an azide-functionalized molecule. This orthogonal reactivity is invaluable for late-stage functionalization, a strategy that introduces key chemical groups at the final steps of a synthesis, which is particularly useful in drug discovery and the development of chemical probes. nih.govnih.gov The stability of the sulfonyl fluoride group, compared to more reactive sulfonyl chlorides, makes it compatible with a wider range of reaction conditions, further enhancing its utility as a foundational component in multi-step syntheses. mdpi.com

Formation of Stable Sulfur(VI) Linkages in Complex Architectures

A primary application of the sulfonyl fluoride group in 3-Ethynylbenzene-1-sulfonyl fluoride is its role in forming exceptionally stable sulfur(VI) linkages through the SuFEx reaction. researchgate.net This "click" reaction involves the exchange of the fluoride on the sulfur atom with a nucleophile, typically an oxygen from a phenol (to form a sulfonate ester) or a nitrogen from an amine (to form a sulfonamide).

The S(VI)-F bond, while kinetically stable under many physiological and synthetic conditions, can be selectively activated to react with high efficiency and chemoselectivity. researchgate.netresearchgate.net This balance of stability and reactivity is a hallmark of SuFEx chemistry. The resulting sulfonate and sulfonamide linkages are robust and resistant to hydrolysis and metabolic degradation, making them ideal for connecting molecular fragments in complex architectures, including polymers, dendrimers, and biologically active molecules. nih.gov The reliability and broad functional group tolerance of the SuFEx process allow for the seamless integration of the 3-ethynylbenzene core into larger, more intricate structures.

Table 1: Sulfur(VI) Linkages Formed via SuFEx Reaction

| Reactant | Linkage Formed | Product Type |

|---|---|---|

| Phenol (Ar-OH) | S-O | Aryl Sulfonate Ester |

| Amine (R-NH2) | S-N | Sulfonamide |

| Silyl (B83357) Ether (Ar-OSiR3) | S-O | Aryl Sulfonate Ester |

Development of Functional Polymers and Novel Materials

The bifunctional character of this compound makes it a valuable monomer for the synthesis of advanced functional polymers and materials with tailored properties.

The sulfonyl fluoride group enables the creation of polymers such as polysulfonates and polysulfates through step-growth polymerization. researchgate.netresearchgate.net By reacting bifunctional or polyfunctional monomers containing sulfonyl fluorides with corresponding bisphenols or polyphenols, high molecular weight polymers can be synthesized under SuFEx conditions. These materials are noted for their potential as high-performance engineering polymers due to their exceptional mechanical properties. researchgate.net

Alternatively, this compound can be incorporated into polymers via its alkyne group. The resulting polymer chains are decorated with pendant sulfonyl fluoride moieties. These pendant groups are available for post-polymerization modification (PPM), a powerful strategy to introduce a wide variety of functional groups along the polymer backbone. researchgate.net This approach allows for the creation of a library of functional polymers from a single parent polymer, enabling fine-tuning of material properties like solubility, thermal stability, and chemical reactivity.

Polymers derived from sulfonyl fluoride-containing monomers are highly suitable for creating functional surface coatings. researchgate.net Polymer brushes—assemblies of polymer chains tethered at one end to a surface—can be prepared with pendant sulfonyl fluoride groups. These reactive sites on the surface can then be modified using SuFEx chemistry to attach a wide range of molecules, thereby altering the surface's properties, such as wettability, biocompatibility, or adhesion. This technique provides a robust method for the derivatization and functionalization of material surfaces. researchgate.net

Methodologies for Radiochemical Labeling (e.g., 18F-labeling)

The aryl sulfonyl fluoride motif is of significant interest for radiochemical labeling with fluorine-18 (B77423) (¹⁸F), the most commonly used radionuclide for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.org PET is a powerful non-invasive imaging technique that requires molecules to be labeled with a positron-emitting isotope. The relatively short half-life of ¹⁸F (109.7 minutes) necessitates rapid and efficient labeling methods. nih.gov

This compound is an ideal candidate for use as a prosthetic group or synthon in ¹⁸F-labeling. The alkyne handle allows it to be attached to a biomolecule of interest (e.g., a peptide or small-molecule drug). The terminal sulfonyl fluoride group can then undergo a nucleophilic isotopic exchange (IE) reaction with aqueous [¹⁸F]fluoride ions, swapping the non-radioactive ¹⁹F for the radioactive ¹⁸F atom. nih.govsemanticscholar.org This late-stage labeling approach is highly advantageous as it allows the complex, unlabeled biomolecule conjugate to be prepared and purified in advance. nih.govfrontiersin.org

A key breakthrough in the use of sulfur-fluoride chemistry for PET is the development of ultrafast radiosynthesis methods. chemrxiv.orgnih.gov The isotopic exchange on aryl sulfonyl fluorides and related aryl fluorosulfates has been shown to proceed with remarkable speed and efficiency. nih.gov

Research has demonstrated that this ¹⁸F-labeling can be achieved in as little as 30 seconds at room temperature. chemrxiv.orgnih.gov This method often yields excellent radiochemical purity and high molar activity, which is crucial for sensitive in vivo imaging. chemrxiv.org Furthermore, the purification of the final ¹⁸F-labeled product can frequently be accomplished using simple solid-phase extraction (SPE) cartridges, eliminating the need for time-consuming high-performance liquid chromatography (HPLC). nih.gov This combination of speed, efficiency, and simplified purification makes the sulfonyl fluoride moiety an enabling technology for the rapid, late-stage radiosynthesis of novel PET tracers. chemrxiv.orgnih.gov

Table 2: Characteristics of ¹⁸F-Labeling via Sulfonyl Fluoride Isotopic Exchange

| Parameter | Finding | Reference |

|---|---|---|

| Reaction Time | As fast as 30 seconds | chemrxiv.orgnih.gov |

| Temperature | Room Temperature | chemrxiv.orgnih.gov |

| Radiochemical Yield | Excellent (often >80%) | nih.gov |

| Purification | Simple cartridge filtration (avoids HPLC) | nih.gov |

| Application | Ultrafast late-stage functionalization for PET | chemrxiv.orgnih.gov |

Fabrication of Chemical Probes for Research Tools (excluding biological targets)

The unique bifunctional nature of this compound, possessing both a highly reactive sulfonyl fluoride moiety and a versatile terminal alkyne "click" handle, positions it as a compound of significant interest for the development of specialized chemical probes. While the majority of current research has focused on its application in creating probes for biological targets, the principles of its reactivity can be extended to the fabrication of research tools for non-biological systems in materials science and analytical chemistry.

The fabrication of such probes leverages the distinct reactivity of each functional group. The sulfonyl fluoride group can act as a covalent warhead, forming stable linkages with a variety of nucleophiles. The terminal alkyne allows for its attachment to reporter molecules, surfaces, or other molecular scaffolds through highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" chemistry reactions.

Detailed Research Findings

Research into non-biological applications of probes derived from this compound is an emerging area. However, the foundational chemistry supporting its potential is well-established. The sulfonyl fluoride moiety is known for its stability under many conditions, yet it can be selectively activated to react with specific nucleophiles. This controlled reactivity is crucial for designing probes that target specific chemical environments or functionalities within a non-biological matrix.

For instance, the development of probes for monitoring chemical degradation in polymers or for detecting specific analytes in environmental samples could be envisioned. The probe could be designed so that the sulfonyl fluoride group reacts with a byproduct of degradation or a target analyte. The alkyne handle would then allow for the subsequent attachment of a fluorescent tag or a mass spectrometry reporter, enabling detection and quantification.

The "clickable" nature of the ethynyl group also allows for the integration of this compound into more complex molecular architectures. This is particularly relevant in materials science for the functionalization of surfaces or the synthesis of smart materials. For example, surfaces could be functionalized with molecules bearing sulfonyl fluoride groups, which could then act as reactive sites for capturing specific molecules or for initiating surface-grafted polymerization.

Below is a table summarizing the potential applications and the roles of the functional groups in the fabrication of non-biological chemical probes.

| Potential Application Area | Role of Sulfonyl Fluoride | Role of Ethynyl Group | Example of Use |

| Materials Science | Covalent modification of polymer chains or surfaces. | Attachment to polymer backbones or surfaces via "click" chemistry. | Creating functional materials with reactive surfaces for sensing or catalysis. |

| Analytical Chemistry | Selective covalent labeling of analytes with suitable nucleophilic groups. | "Clickable" handle for attaching reporter tags (e.g., fluorophores, biotin). | Development of novel assays for the detection of specific small molecules in complex mixtures. |

| Environmental Monitoring | Reaction with specific environmental contaminants or their degradation products. | Ligation to a solid support for enrichment or to a signaling molecule for detection. | Creating sensitive probes for the detection of pollutants in water or soil. |

| Advanced Organic Synthesis | As a reactive functional group for post-synthetic modification of complex molecules. | Orthogonal handle for introducing other functionalities through "click" reactions. | Building complex molecular architectures with precisely placed reactive sites. |

It is important to note that while the chemical principles are sound, the specific synthesis and application of chemical probes from this compound for these non-biological targets are subjects of ongoing and future research.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. For 3-Ethynylbenzene-1-sulfonyl fluoride (B91410), the ¹H NMR spectrum is expected to show distinct signals for the acetylenic proton and the four aromatic protons.

Acetylenic Proton (-C≡CH): A singlet is predicted for the terminal alkyne proton. Its chemical shift would likely appear in the range of 3.0-3.5 ppm.

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring are in different chemical environments and are expected to show complex splitting patterns (multiplets) in the aromatic region, typically between 7.5 and 8.5 ppm. The coupling between adjacent protons would result in doublets, triplets, or combinations thereof, providing information about their relative positions on the ring.

Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Acetylenic H | ~3.2 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of a molecule. Given the structure of 3-Ethynylbenzene-1-sulfonyl fluoride, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

Alkynyl Carbons (-C≡C-): Two signals are expected for the sp-hybridized carbons of the ethynyl (B1212043) group, typically in the range of 75-95 ppm.

Aromatic Carbons (Ar-C): Six signals are anticipated for the benzene ring carbons. The carbon atom directly attached to the sulfonyl fluoride group (C-S) would be significantly downfield. The other aromatic carbons would appear in the typical range of 120-140 ppm.

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Alkynyl Carbons | 75 - 95 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly specific for fluorine-containing compounds. researchgate.net Since this compound contains one fluorine atom, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of the fluorine atom in the sulfonyl fluoride (-SO₂F) group typically appears in a distinct region, often significantly downfield relative to common fluorine standards. For aryl sulfonyl fluorides, this shift is generally observed in the range of +40 to +70 ppm relative to CFCl₃. rsc.org

Predicted ¹⁹F NMR Data

| Fluorine Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₅FO₂S), the exact molecular weight is 184.00 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be observed at m/z corresponding to this value. Analysis of the fragmentation pattern could reveal the loss of key functional groups, such as the sulfonyl fluoride (-SO₂F) or ethynyl (-C₂H) moieties, aiding in structural confirmation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 184.00 | Molecular Ion |

| [M-F]⁺ | 165.00 | Loss of Fluorine |

| [M-SO₂F]⁺ | 101.03 | Loss of Sulfonyl Fluoride group |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

HPLC is a premier technique for separating components of a mixture and assessing the purity of a compound. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). acs.org The compound's retention time under specific conditions (flow rate, mobile phase composition, column temperature) would be a characteristic identifier. By integrating the area of the peak corresponding to the compound, its purity can be quantitatively determined.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. If this compound can be crystallized, this technique would precisely determine the geometry of the ethynyl and sulfonyl fluoride groups relative to the benzene ring. While no public crystal structure data is currently available for this specific compound, analysis of related structures, such as substituted phenylacetylenes, provides insight into the expected molecular packing and non-covalent interactions. researchgate.net

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Insights

The study of reactions involving this compound, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, leverages a suite of advanced analytical techniques. These methodologies are crucial for real-time reaction monitoring, elucidating reaction mechanisms, and understanding the kinetic profiles of the transformations. The primary tools for these investigations include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.

In-situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of chemical reactions in real-time. For reactions involving organofluorine compounds like this compound, ¹⁹F NMR is particularly insightful. The fluorine nucleus is highly sensitive, and its chemical shift is exquisitely responsive to changes in the local electronic environment, making it an excellent probe for tracking the conversion of the sulfonyl fluoride moiety.

In a typical SuFEx reaction, the disappearance of the ¹⁹F NMR signal corresponding to the starting sulfonyl fluoride and the appearance of a new signal for the fluoride ion product can be monitored over time. This allows for the determination of reaction kinetics, including reaction rates and order. For instance, in studies of related aryl sulfonyl fluorides, researchers have successfully used in-situ ¹⁹F NMR to observe the progress of the reaction, confirming the consumption of the starting material and the formation of products. While specific kinetic data for this compound is not extensively documented in the reviewed literature, the methodology is well-established for this class of compounds.

Mass Spectrometry for Product and Intermediate Identification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another indispensable tool for monitoring the progress of SuFEx reactions. It allows for the separation and identification of reactants, products, and any potential intermediates. By taking aliquots from the reaction mixture at various time points, a reaction profile can be constructed, showing the consumption of this compound and the formation of the desired product. The high resolution of modern mass spectrometers enables the accurate determination of molecular weights, confirming the identity of the species in the reaction mixture.

The following table provides predicted mass spectrometry data for this compound, which is crucial for its identification in reaction monitoring.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.00672 | 140.2 |

| [M+Na]⁺ | 206.98866 | 152.5 |

| [M-H]⁻ | 182.99216 | 142.6 |

| [M+NH₄]⁺ | 202.03326 | 158.6 |

| [M+K]⁺ | 222.96260 | 148.5 |

| [M+HCOO]⁻ | 228.99764 | 152.8 |

Mechanistic Insights through Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the reaction mechanisms of SuFEx chemistry. nih.gov These calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. For reactions involving aryl sulfonyl fluorides, DFT studies have been instrumental in elucidating the role of catalysts and the nature of the key intermediates. nih.gov

For example, in a related stepwise [2+2] cycloaddition reaction involving a sulfonyl fluoride, DFT calculations at the ωB97XD/Def2-TZVP level were used to examine the reaction mechanism in detail. nih.gov While specific computational studies on the SuFEx reactions of this compound are not widely reported, the application of these methods to analogous systems provides a framework for understanding its reactivity. Such studies can predict the most likely reaction pathways and explain observed experimental outcomes, such as regioselectivity.

Future Perspectives and Emerging Research Avenues

Innovation in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 3-Ethynylbenzene-1-sulfonyl fluoride (B91410) is a primary area for future research. Current synthetic strategies for arylsulfonyl fluorides often rely on multi-step processes that may involve harsh reagents and generate significant waste. mdpi.com Future investigations will likely focus on the adaptation of greener methodologies that have been successfully applied to other sulfonyl fluorides.

One promising approach involves the direct fluorosulfonylation of 3-ethynylbenzene derivatives. researchgate.net This could potentially be achieved through the use of sulfuryl fluoride (SO₂F₂) or other stable fluorosulfonylating agents in the presence of a suitable catalyst. researchgate.net Another avenue for exploration is the development of one-pot syntheses from readily available starting materials like 3-ethynyl-thiophenol or its corresponding disulfide. Recent advancements in the conversion of thiols and disulfides to sulfonyl fluorides using eco-friendly reagents present a viable and attractive strategy. mdpi.com

| Starting Material | Potential Synthetic Strategy | Key Advantages |

| 3-Ethynyl-thiophenol | Oxidative chlorination followed by fluoride exchange | Utilizes readily available precursors |

| 3-Ethynyl-benzenesulfonic acid | Deoxyfluorination | Direct conversion of a common intermediate |

| 3-Ethynylphenylzinc halide | Reaction with sulfuryl fluoride | Direct introduction of the sulfonyl fluoride group |

The overarching goal is to develop scalable, cost-effective, and sustainable routes that minimize the environmental impact while providing high yields of the target compound.

Discovery of Novel Reactivity Modes for Sulfonyl Fluorides and Ethynyl (B1212043) Groups

The unique combination of a sulfonyl fluoride and an ethynyl group within the same molecule opens up a vast landscape of unexplored reactivity. The sulfonyl fluoride is a well-established electrophilic hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections between molecules. dntb.gov.ua The ethynyl group, on the other hand, is a versatile functional handle for a variety of transformations, including cycloadditions, cross-coupling reactions, and polymerizations.

Future research will undoubtedly focus on the orthogonal reactivity of these two groups, allowing for the selective modification of one group while leaving the other intact. This would enable the stepwise construction of complex molecular architectures. For instance, the ethynyl group could first participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a new molecular fragment, followed by a SuFEx reaction at the sulfonyl fluoride to attach another component. nih.govnih.gov

Furthermore, the interplay between the electron-withdrawing sulfonyl fluoride and the π-system of the ethynyl group could lead to novel reactivity patterns that are not observed in molecules containing only one of these functionalities. Investigations into intramolecular cyclizations or rearrangements triggered by specific reagents could unveil new synthetic pathways.

Expansion of Applications in Advanced Functional Materials

The bifunctional nature of 3-Ethynylbenzene-1-sulfonyl fluoride makes it an exciting building block for the creation of advanced functional materials. The ethynyl group can serve as a point of polymerization or as a reactive site for surface modification, while the sulfonyl fluoride can be used to introduce specific properties or to link the material to other components.

One potential application lies in the development of novel polymers. Polymerization of the ethynyl group could lead to the formation of highly cross-linked and thermally stable materials. The sulfonyl fluoride groups appended to the polymer backbone could then be used for post-polymerization modification, allowing for the fine-tuning of the material's properties, such as its solubility, hydrophobicity, or refractive index.

Another promising area is the development of functional coatings and surfaces. The ethynyl group can react with surfaces functionalized with azide (B81097) groups to form stable triazole linkages, effectively anchoring the molecule to the surface. The exposed sulfonyl fluoride groups could then be used to capture specific biomolecules or to impart anti-fouling or self-healing properties to the surface. The inherent properties of fluorine-containing compounds suggest potential applications in creating hydrophobic and oleophobic surfaces. man.ac.uk

Synergistic Integration of Experimental and Computational Chemistry

A deep understanding of the structure, reactivity, and properties of this compound will be greatly enhanced by a synergistic approach that combines experimental and computational methods. nih.gov Density functional theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. nih.gov

Computational studies can be used to predict the most favorable sites for nucleophilic and electrophilic attack, to model the transition states of potential reactions, and to calculate the spectroscopic properties of the molecule and its derivatives. nih.gov This information can then be used to guide the design of new experiments and to interpret the results of those experiments.

For example, computational modeling could be used to screen potential catalysts for the sustainable synthesis of this compound, to predict the regioselectivity of cycloaddition reactions involving the ethynyl group, and to simulate the properties of polymers derived from this monomer. The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new applications for this promising compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 3-ethynylbenzene-1-sulfonyl fluoride?

- Methodological Answer : Synthesis typically involves functionalizing benzene-sulfonyl fluoride precursors with ethynyl groups. For example, analogous sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are synthesized via nucleophilic substitution under inert conditions using solvents like dichloromethane . Purification via recrystallization or chromatography (e.g., silica gel column) ensures high purity. Ethynylation may require palladium-catalyzed coupling (e.g., Sonogashira reaction), followed by fluorination to stabilize the sulfonyl fluoride group .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride.

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store in airtight, moisture-free containers at –20°C under inert gas (e.g., argon). Handle in fume hoods with PPE (gloves, goggles) due to its potential reactivity and toxicity, as recommended for sulfonyl fluorides . Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) can identify degradation pathways via NMR or FTIR .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in nucleophilic substitutions compared to other substituents?

- Methodological Answer : The electron-withdrawing sulfonyl fluoride group enhances electrophilicity, while the ethynyl group introduces steric and electronic effects. Compare kinetics with analogs (e.g., 4-trifluoromethylbenzenesulfonyl chloride) by tracking reactions with amines/thiols via LC-MS. Ethynyl groups may reduce steric hindrance, accelerating substitutions in aromatic systems . Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What strategies resolve contradictions in reported reactivity or stability data for sulfonyl fluorides under aqueous vs. anhydrous conditions?

- Methodological Answer : Contradictions often arise from trace moisture or pH variations. Conduct controlled hydrolysis experiments (e.g., in buffered solutions at pH 2–12) and analyze products via NMR or X-ray crystallography. For example, sulfonyl fluorides hydrolyze to sulfonic acids in basic conditions but remain stable in anhydrous organic solvents . Cross-validate findings with kinetic studies and computational hydration energy calculations .

Q. How can this compound be utilized in covalent inhibitor design for serine proteases?

- Methodological Answer : The sulfonyl fluoride group acts as a warhead, forming covalent bonds with catalytic serine residues. Design assays using trypsin or chymotrypsin, incubating the compound (0.1–1 mM) and monitoring enzyme inhibition via fluorogenic substrates. Confirm binding via MALDI-TOF/MS or crystallography. Compare selectivity with non-ethynylated analogs to assess the ethynyl group’s role in target engagement .

Q. What analytical techniques are critical for characterizing byproducts in reactions involving this compound?

- Methodological Answer : Use hyphenated techniques:

- HPLC-MS : Identify low-abundance byproducts (e.g., hydrolyzed sulfonic acids).

- NMR (¹H/¹³C/¹⁹F) : Detect structural changes (e.g., ethynyl group oxidation).

- X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states .

- Case Study : In substitution reactions, unexpected dimerization may occur; SEC (size-exclusion chromatography) can isolate oligomeric species .

Q. How do computational methods predict the regioselectivity of this compound in click chemistry applications?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states in Huisgen cycloadditions. Compare activation energies for ethynyl vs. sulfonyl group participation. Molecular docking (AutoDock Vina) can predict binding orientations in enzyme-inhibitor complexes. Validate predictions with experimental kinetic data (e.g., stopped-flow spectroscopy) .

Q. Why do biological assays report conflicting inhibitory potencies for sulfonyl fluoride derivatives, and how can these discrepancies be addressed?

- Methodological Answer : Variability may stem from assay conditions (e.g., pH, temperature) or enzyme isoforms. Standardize protocols using reference inhibitors (e.g., PMSF) and include positive/negative controls. Use isothermal titration calorimetry (ITC) to measure binding affinities independently. Meta-analysis of historical data (e.g., fluoride content in enzymatic buffers) can identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.